molecular formula C12H18BF2NO2 B13696935 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole

Cat. No.: B13696935
M. Wt: 257.09 g/mol
InChI Key: GXHUPNULWOOEET-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a difluoroethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of complex molecules for pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Difluoroethyl Group: This step might involve the use of a difluoroethyl halide in a nucleophilic substitution reaction.

    Attachment of the Dioxaborolane Moiety: This can be done using a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyrrole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The difluoroethyl group can be reduced to an ethyl group.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are common in Suzuki-Miyaura couplings.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Ethyl-substituted pyrroles.

    Substitution: Various substituted pyrroles depending on the coupling partner.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis.

    Biology: In the development of bioactive molecules.

    Medicine: As a precursor for pharmaceutical compounds.

    Industry: In the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzene
  • 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-thiophene

Uniqueness

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is unique due to its specific combination of functional groups, which can impart distinct electronic and steric properties, making it valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H18BF2NO2

Molecular Weight

257.09 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

InChI

InChI=1S/C12H18BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16(7-9)8-10(14)15/h5-7,10H,8H2,1-4H3

InChI Key

GXHUPNULWOOEET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CC(F)F

Origin of Product

United States

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